molecular formula C17H17Cl2NO2S B313987 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide

4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide

Katalognummer: B313987
Molekulargewicht: 370.3 g/mol
InChI-Schlüssel: NWSFYTGLLNZGLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide is a chemical compound with a complex structure that includes both phenoxy and butanamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form an intermediate, which is then reacted with 3-(methylthio)aniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Wissenschaftliche Forschungsanwendungen

4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide is unique due to its combination of phenoxy and butanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C17H17Cl2NO2S

Molekulargewicht

370.3 g/mol

IUPAC-Name

4-(2,4-dichlorophenoxy)-N-(3-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C17H17Cl2NO2S/c1-23-14-5-2-4-13(11-14)20-17(21)6-3-9-22-16-8-7-12(18)10-15(16)19/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21)

InChI-Schlüssel

NWSFYTGLLNZGLK-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Kanonische SMILES

CSC1=CC=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.